molecular formula C7H13Br2F2N B2695217 1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide CAS No. 2138280-09-6

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide

Cat. No. B2695217
CAS RN: 2138280-09-6
M. Wt: 308.993
InChI Key: YHFVMEHBUXJHAZ-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide” is a brominated derivative of piperidine . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine have been synthesized through conjugate addition to alkyl acrylates .

Scientific Research Applications

Synthesis of Heterocycles

Research on the synthesis of N-polyfluoroalkylated heterocycles demonstrates the utility of halogenated and fluorinated compounds in creating complex molecules with potential pharmaceutical applications. A study by Kolomeitsev et al. (1996) showcased a method for synthesizing N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, highlighting the carbon-bromine bond cleavage and fluorination processes. These methodologies could be relevant for the synthesis and functionalization of "1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide" in creating novel heterocyclic compounds (Kolomeitsev et al., 1996).

Building Blocks in Medicinal Chemistry

The development of 4-substituted 3,3-difluoropiperidines by Surmont et al. (2010) involves synthetic strategies that could apply to "1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide" for its potential as a building block in medicinal chemistry. The study's approach to synthesizing fluorinated gamma-amino acids and dihydroxypiperidines suggests that similar fluorinated and brominated piperidines could serve as precursors in the synthesis of biologically active compounds (Surmont et al., 2010).

Ionic Liquid Applications

Bates et al. (2002) demonstrated the use of a task-specific ionic liquid for CO2 capture, reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This research underscores the potential of halogenated piperidines in environmental applications, particularly in the design of materials for gas capture and sequestration. Such methodologies could inspire the application of "1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide" in developing new ionic liquids or materials for environmental management (Bates et al., 2002).

Analytical Chemistry Applications

The determination of bromide in complex matrices, as explored by Jain et al. (1996), could also relate to the analytical applications of "1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide." Understanding the reactivity and interaction of brominated compounds with various matrices is crucial for developing analytical methods for detecting and quantifying halogenated compounds in environmental and biological samples (Jain et al., 1996).

Mechanism of Action

The mechanism of action of this compound is not known. It’s important to note that the mechanism of action would depend on the specific application of the compound .

properties

IUPAC Name

1-(2-bromoethyl)-4,4-difluoropiperidine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrF2N.BrH/c8-3-6-11-4-1-7(9,10)2-5-11;/h1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFVMEHBUXJHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4,4-difluoropiperidine hydrobromide

CAS RN

2138280-09-6
Record name 1-(2-bromoethyl)-4,4-difluoropiperidine hydrobromide
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